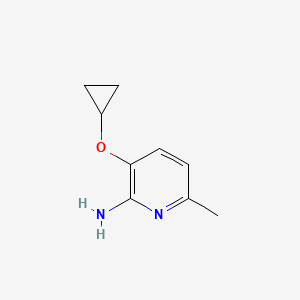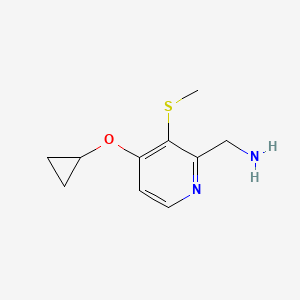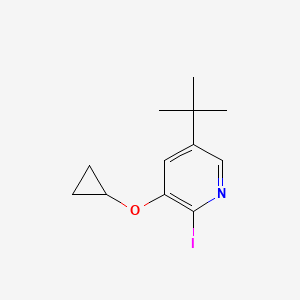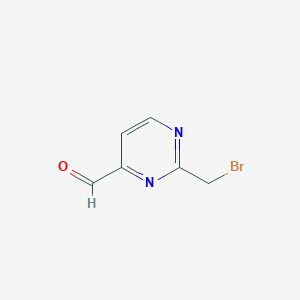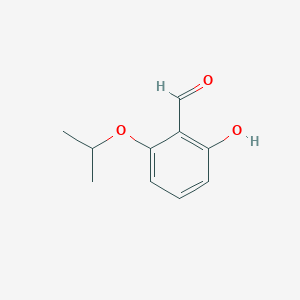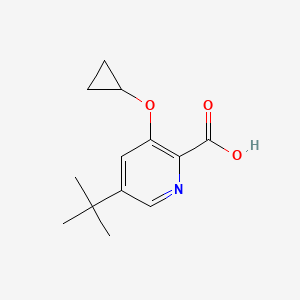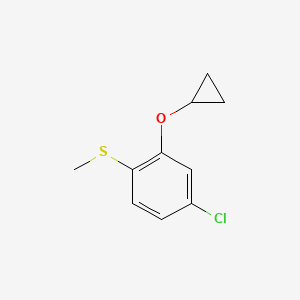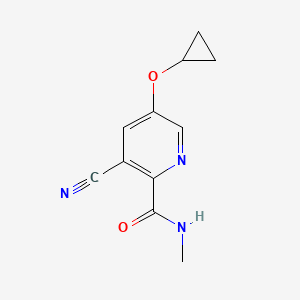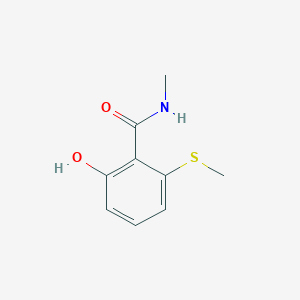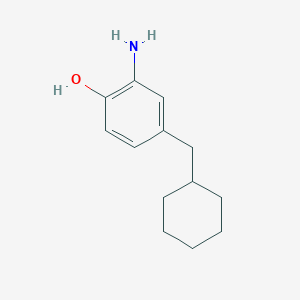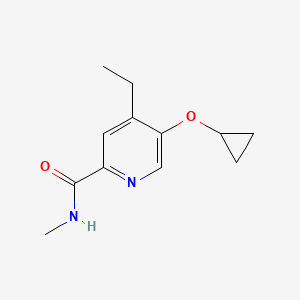
5-Cyclopropoxy-4-ethyl-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-ethyl-N-methylpicolinamide involves several steps. One common method includes the reaction of 4-ethylpicolinic acid with cyclopropyl alcohol in the presence of a dehydrating agent to form the cyclopropoxy derivative. This intermediate is then reacted with N-methylamine to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reactions.
Chemical Reactions Analysis
5-Cyclopropoxy-4-ethyl-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-ethyl-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound binds to the active sites of these targets, disrupting their normal function and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
5-Cyclopropoxy-4-ethyl-N-methylpicolinamide can be compared with other similar compounds, such as:
N-methylpicolinamide-4-thiol derivatives: These compounds also exhibit anticancer activities and have been studied for their potential as therapeutic agents.
N-methyl-4-phenoxypicolinamide derivatives: These compounds have shown marked antiproliferative activity against various cancer cell lines.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-ethyl-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-8-6-10(12(15)13-2)14-7-11(8)16-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,13,15) |
InChI Key |
JIEZQIOHOXNJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1OC2CC2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



